4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C6H6Cl2N2O and a molecular weight of 193.03 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride typically involves the chlorination of 1-ethyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:
1-ethyl-1H-pyrazole-3-carboxylic acid+SOCl2→4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-ethyl-1H-pyrazole-3-carboxylic acid and hydrochloric acid.
Condensation reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation reactions: Amines in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products Formed
Nucleophilic substitution: Corresponding substituted pyrazole derivatives.
Hydrolysis: 1-ethyl-1H-pyrazole-3-carboxylic acid.
Condensation reactions: Amide derivatives.
Scientific Research Applications
4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific bioactive derivative being studied .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
Uniqueness
4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride is unique due to its reactivity and versatility in forming various derivatives through nucleophilic substitution and condensation reactions. Its ability to serve as a precursor for bioactive molecules and specialty chemicals makes it a valuable compound in research and industry .
Properties
IUPAC Name |
4-chloro-1-ethylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-10-3-4(7)5(9-10)6(8)11/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOZMDPGCFNXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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